molecular formula C22H23FN4O2 B2808258 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one CAS No. 1795304-93-6

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one

Cat. No.: B2808258
CAS No.: 1795304-93-6
M. Wt: 394.45
InChI Key: GDQSXEVKKWAUGO-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorophenoxy Group: This step often involves etherification reactions using appropriate phenol and halide precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-chlorophenoxy)phenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-methylphenoxy)phenyl)propan-1-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c23-18-5-7-20(8-6-18)29-21-3-1-2-17(16-21)4-9-22(28)26-13-10-19(11-14-26)27-15-12-24-25-27/h1-3,5-8,12,15-16,19H,4,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQSXEVKKWAUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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